molecular formula C12H21NO B2688119 1-(Cyclohexylmethyl)piperidin-4-one CAS No. 64306-76-9

1-(Cyclohexylmethyl)piperidin-4-one

Cat. No. B2688119
CAS RN: 64306-76-9
M. Wt: 195.306
InChI Key: NDBCDBUOZCCWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)piperidin-4-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(cyclohexylmethyl)-4-piperidinone . The InChI code is 1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phencyclidine Analogues : Research from 1965 indicates that various 1-arylcyclohexylamines, a category including compounds related to 1-(Cyclohexylmethyl)piperidin-4-one, were synthesized and evaluated as central nervous system depressants. These compounds, first developed from 1-piperidinocyclohexanecarbonitrile, were tested for their cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

  • Facile Synthesis of Pyrrol-2-one Derivatives : A 2007 study describes the reaction of cyclohexyl isocyanide with aldehydes and 1,3-dicarbonyl compounds catalyzed by piperidine. This protocol offers an efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives, demonstrating the utility of related compounds in chemical synthesis (Fan, Qian, Zhao, & Liang, 2007).

  • Synthesis and Characterisation of Piperidin-4-ones : In 2017, a study focused on synthesizing and characterizing a series of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. These compounds exhibited distorted boat conformations and were investigated for their antibacterial and antioxidant activities, as well as their molecular docking properties (Mohanraj & Ponnuswamy, 2017).

Medicinal Chemistry and Drug Development

  • Gastric Antisecretory Agents : A study from 1983 explored the development of gastric antisecretory drugs based on analogues of this compound. The research led to the discovery of a compound without anticholinergic activity, undergoing clinical trials as a potential treatment for peptic ulcer disease (Scott et al., 1983).

Analytical Chemistry

  • Analytical Characterization in Biological Matrices : A 2013 study focused on the analytical characterization of psychoactive arylcyclohexylamines in biological matrices like blood, urine, and vitreous humor. It highlights the use of advanced analytical techniques in studying compounds structurally related to this compound (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBCDBUOZCCWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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